molecular formula C22H22N2O4S B320086 N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide

N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide

Cat. No.: B320086
M. Wt: 410.5 g/mol
InChI Key: NVLXDNQIXVWZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a methoxybenzamide moiety, and a dimethylphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound may vary, but they generally include:

    Formation of the Intermediate Aryl Halide: This step involves the halogenation of a suitable aromatic compound.

    Coupling Reaction: The aryl halide is then coupled with a boronic acid derivative in the presence of a palladium catalyst and a base.

    Sulfonamide Formation: The resulting product is further reacted with a sulfonamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammation.

    Industry: It may be used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The methoxybenzamide moiety may interact with enzymes, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide
  • N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
  • N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide

Uniqueness

N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxybenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H22N2O4S/c1-15-8-9-18(14-16(15)2)24-29(26,27)19-12-10-17(11-13-19)23-22(25)20-6-4-5-7-21(20)28-3/h4-14,24H,1-3H3,(H,23,25)

InChI Key

NVLXDNQIXVWZTB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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